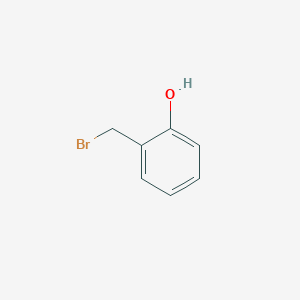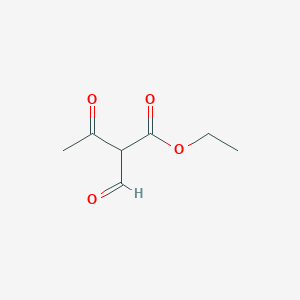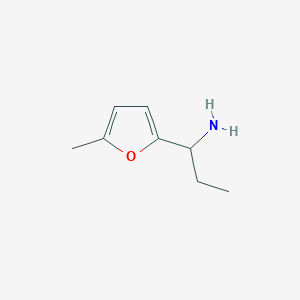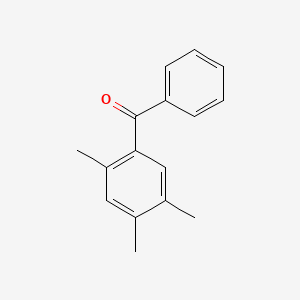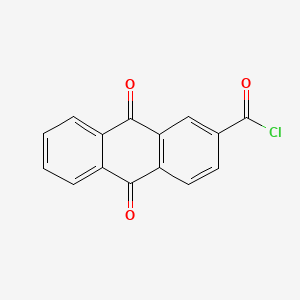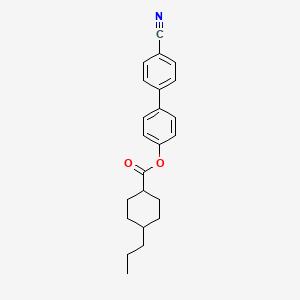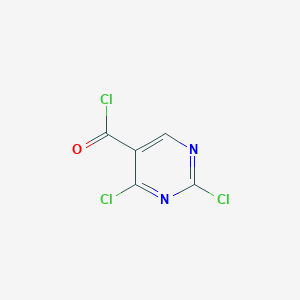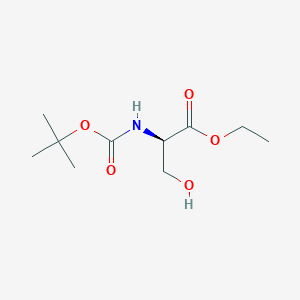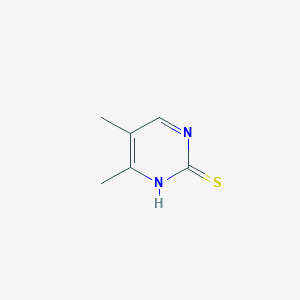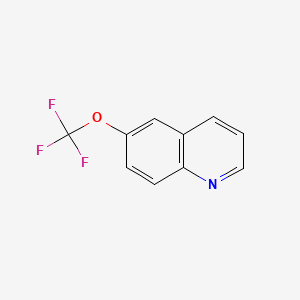
6-(Trifluoromethoxy)quinoline
Descripción general
Descripción
6-(Trifluoromethoxy)quinoline is an organic chemical molecule with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position . It has a molecular formula of C10H6F3NO .
Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethoxy)quinoline consists of 21 atoms: 6 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Fluorine atoms . The InChI key for this compound is PYRLDVVMVBKTTQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-(Trifluoromethoxy)quinoline has a density of 1.4±0.1 g/cm3, a boiling point of 237.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 49.3±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 157.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
6-(Trifluoromethoxy)quinoline has been studied for its potential in combating infectious diseases. It has shown promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents .
Material Science
In material science, this compound’s unique properties are being explored for use in the development of novel materials with specific electronic or photonic characteristics .
Environmental Science
The environmental applications of 6-(Trifluoromethoxy)quinoline include its use as a potential agent for environmental remediation, particularly in the detoxification of hazardous substances .
Analytical Chemistry
In analytical chemistry, 6-(Trifluoromethoxy)quinoline derivatives are utilized as reagents or intermediates in chemical analyses and synthesis, aiding in the detection and quantification of various substances .
Biochemistry
The compound’s role in biochemistry is significant, particularly in the study of enzyme inhibition and receptor binding, which has implications for understanding cellular processes and developing therapeutic drugs .
Pharmacology
6-(Trifluoromethoxy)quinoline is being investigated for its pharmacological properties, including its potential use in the design and synthesis of new drugs with improved efficacy and safety profiles .
Organic Synthesis
This compound is also important in organic synthesis, where it serves as a building block for the construction of complex organic molecules, including pharmaceuticals and agrochemicals .
Agricultural Science
In agricultural science, derivatives of 6-(Trifluoromethoxy)quinoline are being explored for their use as insecticides and fungicides, contributing to the protection of crops and reduction of food loss .
Propiedades
IUPAC Name |
6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573992 | |
| Record name | 6-(Trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)quinoline | |
CAS RN |
212695-45-9 | |
| Record name | 6-(Trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



